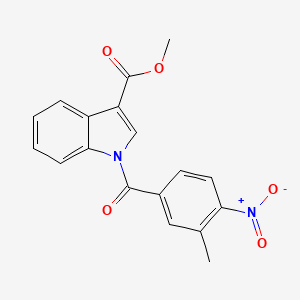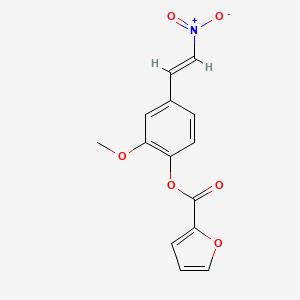![molecular formula C19H23N3O3 B5502852 6-methoxy-3-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1-benzofuran-2-carboxamide](/img/structure/B5502852.png)
6-methoxy-3-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound mentioned is likely to be of interest in the context of organic and medicinal chemistry due to its structural features, including a benzofuran core, an imidazole ring, and various functional groups that suggest a potential for bioactivity. The presence of methoxy, methyl, and carboxamide groups can significantly influence the molecule's physical, chemical, and biological properties.
Synthesis Analysis
Synthesis approaches for complex organic molecules like this often involve multi-step reactions, starting from simpler precursors. For example, compounds with benzofuran and imidazole units can be synthesized through strategies involving cyclization reactions, reductive aminations, and the use of coupling agents (Richter et al., 2023; Bhaskar et al., 2019). These methods highlight the complexity and creativity required in organic synthesis, particularly for molecules with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography and NMR spectroscopy. These methods provide detailed information on the molecule's geometry, bond lengths, angles, and the spatial arrangement of its atoms, crucial for understanding its reactivity and interaction with biological targets (Richter et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of the compound can be inferred from its functional groups. The benzofuran and imidazole rings, along with the carboxamide linkage, suggest potential sites for nucleophilic and electrophilic attacks, enabling further chemical modifications. These features are significant for designing derivatives with enhanced properties or reduced toxicity (Gao et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, can be profoundly affected by the molecule's structural features. For instance, the presence of methoxy and propyl groups could influence its lipophilicity, impacting its solubility in organic solvents and water. Such properties are essential for the compound's application in drug formulation and delivery (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties, including reactivity towards acids, bases, oxidizing and reducing agents, and its behavior in chemical reactions, can be extrapolated from known functional groups. The compound's stability under physiological conditions is also a critical factor, especially if considered for biomedical applications (Minegishi et al., 2015).
Scientific Research Applications
Molecular Structure and Synthesis
Research focusing on structurally related compounds often investigates their synthesis, crystal structure, and molecular interactions. For example, the study of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a compound obtained as a side product in the synthesis of an antitubercular agent, provides insights into the crystalline structure and potential modifications for enhancing biological activity or solubility (Richter et al., 2023).
Biological Activity and Drug Design
Compounds similar to the one have been explored for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The synthesis of novel benzodifuranyl and related heterocyclic compounds, such as those derived from visnaginone and khellinone, has shown potential in the development of COX inhibitors and anti-inflammatory agents (Abu‐Hashem et al., 2020). These studies highlight the therapeutic potential of benzofuran derivatives in medicinal chemistry.
Antiprotozoal and Antitumor Activities
Derivatives of imidazo[1,2-a]pyridines and related structures have been evaluated for their antiprotozoal and antitumor activities. Compounds with specific modifications have shown promise as treatments for protozoal infections and certain cancers, demonstrating the relevance of these molecular frameworks in developing new therapeutic agents (Ismail et al., 2004).
Chemical Modifications and Functionalization
Studies on the alkylation, acylation, and other chemical modifications of aminoimidazoles and related compounds contribute to the understanding of how structural changes impact the chemical properties and biological activities of these molecules. This knowledge is crucial for designing compounds with desired properties for specific applications (Mackenzie et al., 1988).
properties
IUPAC Name |
6-methoxy-3-methyl-N-[(1-methylimidazol-2-yl)methyl]-N-propyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-5-9-22(12-17-20-8-10-21(17)3)19(23)18-13(2)15-7-6-14(24-4)11-16(15)25-18/h6-8,10-11H,5,9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZZNLLITSDEFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=NC=CN1C)C(=O)C2=C(C3=C(O2)C=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S*,5R*)-6-{5-[(methylthio)methyl]-2-furoyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5502793.png)
![2-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5502800.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5502803.png)
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5502807.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5502815.png)
![3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5502821.png)

![N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide](/img/structure/B5502825.png)
![({5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5502844.png)
![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5502855.png)
![4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide](/img/structure/B5502858.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B5502872.png)